Diisobutyl methylphosphonate

Synthetic Chemistry Process Chemistry Organophosphorus Synthesis

Diisobutyl methylphosphonate (DIMP), CAS 7242-56-0, is a dialkyl methylphosphonate ester with the molecular formula C9H21O3P and a molecular weight of 208.24 g/mol. Characterized by its two isobutoxy groups (-OCH2CH(CH3)2) bonded to a central phosphorus atom, this compound exists as a high-boiling liquid (boiling point 253.8 °C at 760 mmHg) with a density of 0.884 g/cm³ and a refractive index of 1.417.

Molecular Formula C9H21O3P
Molecular Weight 208.23 g/mol
CAS No. 7242-56-0
Cat. No. B3280902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisobutyl methylphosphonate
CAS7242-56-0
Molecular FormulaC9H21O3P
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESCC(C)COP(=O)(C)OCC(C)C
InChIInChI=1S/C9H21O3P/c1-8(2)6-11-13(5,10)12-7-9(3)4/h8-9H,6-7H2,1-5H3
InChIKeyIGNFYWATZHBYFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisobutyl Methylphosphonate (CAS 7242-56-0) Procurement Baseline: Class, Properties, and Strategic Position


Diisobutyl methylphosphonate (DIMP), CAS 7242-56-0, is a dialkyl methylphosphonate ester with the molecular formula C9H21O3P and a molecular weight of 208.24 g/mol [1]. Characterized by its two isobutoxy groups (-OCH2CH(CH3)2) bonded to a central phosphorus atom, this compound exists as a high-boiling liquid (boiling point 253.8 °C at 760 mmHg) with a density of 0.884 g/cm³ and a refractive index of 1.417 [1]. DIMP is recognized for its high thermal stability and solubility in organic solvents, positioning it as a strategic intermediate in organophosphorus synthesis and a key simulant or reference standard in chemical defense research due to its structural and physicochemical similarities to nerve agents, but with a substantially lower acute toxicity profile [1].

Diisobutyl Methylphosphonate (CAS 7242-56-0) Selection Rationale: Why In-Class Analogs Cannot Be Interchanged


Within the class of dialkyl methylphosphonates, the specific alkyl substituent (e.g., methyl, ethyl, isopropyl, isobutyl) dictates critical performance parameters including volatility, hydrolytic stability, and synthetic accessibility [1][2]. A generic substitution, such as using the more common diethyl methylphosphonate (DEMP) or dimethyl methylphosphonate (DMMP) in place of DIMP, would lead to significantly different physical behavior (e.g., a boiling point difference of up to 72.8°C) and chemical reactivity [1]. Furthermore, synthetic routes optimized for less sterically hindered analogs often fail or result in dramatically reduced yields when applied to bulkier esters, making DIMP a distinct and non-interchangeable procurement item for applications requiring its specific steric and electronic profile [2].

Diisobutyl Methylphosphonate (CAS 7242-56-0) Quantitative Differentiation Guide: Evidence vs. Closest Analogs


Synthetic Yield Advantage of DIMP vs. Dimethyl Analog Under Phase-Transfer Catalysis

The synthesis of diisobutyl methylphosphonate (DIMP) via a liquid-liquid phase-transfer catalyzed (PTC) Michaelis-Becker reaction proceeds efficiently due to the steric bulk of the isobutyl group, which mitigates reagent hydrolysis. In contrast, the synthesis of the less bulky dimethyl methylphosphonate (DMMP) under identical PTC conditions suffers from extensive hydrolysis of the dimethyl hydrogen phosphonate reagent, resulting in a drastically reduced yield of 22% [1]. This demonstrates a clear synthetic advantage for DIMP when employing PTC methods.

Synthetic Chemistry Process Chemistry Organophosphorus Synthesis

Reduced Volatility of DIMP vs. Common Simulants DMMP and DEMP

Diisobutyl methylphosphonate (DIMP) exhibits a boiling point of 253.8 °C at 760 mmHg [1]. This is substantially higher than that of the widely used nerve agent simulants dimethyl methylphosphonate (DMMP, boiling point ~181 °C) and diethyl methylphosphonate (DEMP, boiling point ~194 °C) [2]. This difference, exceeding 72.8 °C and 59.8 °C respectively, translates to a significantly lower vapor pressure and volatility for DIMP.

Physical Chemistry Chemical Defense Environmental Fate

Enhanced Lipophilicity (LogP) of DIMP vs. Lower Alkyl Methylphosphonates

Diisobutyl methylphosphonate (DIMP) has a calculated LogP (octanol-water partition coefficient) of 3.15450 . This value is significantly higher than the predicted LogP for diethyl methylphosphonate (DEMP, predicted LogP ~0.7) and dimethyl methylphosphonate (DMMP, predicted LogP ~ -0.5), indicating a much stronger affinity for organic phases and hydrophobic environments [1].

Analytical Chemistry ADME Prediction Extraction Efficiency

Selective Reactivity of DIMP's Isobutyl Ester in Nucleophilic Substitution

In reactions of dialkyl methylphosphonates with aluminum isopropoxide, the rate of alkoxy group exchange is highly dependent on the structure of the alkyl group [1]. While direct quantitative rate constants for DIMP were not found in this search, class-level studies on analogous dibutyl methylphosphonate show that the liberation of alkyl isopropyl ether occurs, and different phosphorus-attached alkoxy groups have different reactivities [1]. This suggests that the sterically hindered isobutyl groups in DIMP would exhibit distinct, and likely slower, reaction kinetics compared to less hindered analogs like DMMP or DEMP.

Organophosphorus Chemistry Reaction Kinetics Mechanistic Studies

Diisobutyl Methylphosphonate (CAS 7242-56-0) High-Value Application Scenarios Based on Verified Differentiation


Scalable Synthesis of Organophosphorus Building Blocks via Phase-Transfer Catalysis

When a multi-gram to kilogram-scale synthesis of a methylphosphonate derivative is required, DIMP is the preferred starting material for PTC-based methods. As demonstrated, the use of the less hindered DMMP analog results in a poor 22% yield due to reagent hydrolysis, whereas the steric bulk of DIMP's isobutyl groups enables an efficient, high-yielding process [1]. Procurement should prioritize DIMP for process chemistry applications employing this methodology.

Development of Low-Volatility Simulants for Chemical Defense Decontamination and Material Testing

For testing decontamination efficacy or long-term material compatibility against organophosphorus threats, a simulant with low volatility is essential to ensure a persistent challenge. DIMP, with its boiling point of 253.8 °C (72.8 °C higher than the common simulant DMMP), provides a significantly less volatile test environment [2][3]. This allows for more controlled, longer-duration experiments that better mimic the behavior of persistent agents, making DIMP a strategically superior choice for these applications.

Analytical Method Development for Lipophilic Organophosphorus Compounds in Environmental Matrices

The high LogP of 3.15 for DIMP makes it an ideal model compound for developing and validating extraction and chromatographic methods for lipophilic organophosphorus analytes . Its strong affinity for non-polar phases necessitates specific extraction solvents and reversed-phase HPLC conditions, which are distinct from those used for more polar analogs like DMMP or DEMP. Researchers developing methods for environmental monitoring of hydrophobic phosphonates should select DIMP as a representative calibration standard.

Mechanistic Studies of Steric Effects on Phosphorus-Centered Reactivity

Due to the substantial steric bulk of its isobutyl esters, DIMP serves as an excellent probe molecule for investigating steric effects on the kinetics and mechanisms of nucleophilic substitution at the phosphorus atom [4]. Its expected slower reaction rates compared to less hindered dialkyl methylphosphonates make it a valuable comparator in fundamental organophosphorus chemistry studies, providing a clear contrast to the faster-reacting DMMP or DEMP.

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